Ácido 1-(1,2,3,4-tetrahidroquinolin-4-il)ciclopropano-1-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

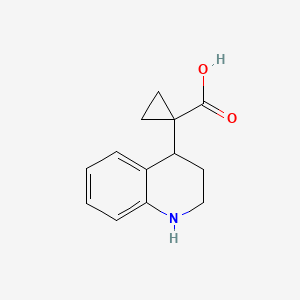

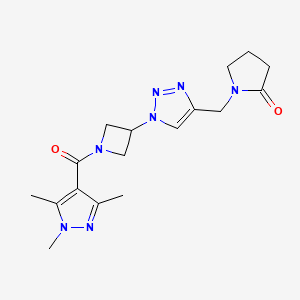

“1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C13H15NO2 . It’s a complex organic compound that falls under the category of cyclopropanecarboxylic acids .

Synthesis Analysis

The synthesis of compounds similar to “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” has been a point of research in the field of modern medicinal and combinatorial chemistry . The cyclopropyl group, a key structure in this compound, is significant in many herbal compounds and demonstrates various biological activities . Various methods for the synthesis of these compounds have been reported .Molecular Structure Analysis

The molecular structure of “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” is complex, involving a cyclopropane ring attached to a tetrahydroquinoline group . The exact structure would require more specific analysis tools for accurate determination.Mecanismo De Acción

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid is not fully understood, but studies have shown that it acts on various pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Biochemical and Physiological Effects:

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis, and inhibiting the growth of cancer cells. 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid has several advantages for lab experiments, including its high purity and stability. However, one limitation is that 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid is relatively expensive, which can limit its use in large-scale experiments. Additionally, 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid has a low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions for research on 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid, including its use as a potential therapeutic agent for cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid and its effects on various pathways in the body. Future research could also focus on developing more efficient synthesis methods for 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid and improving its solubility in water.

In conclusion, 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research could lead to the development of new treatments for cancer and neurological disorders.

Métodos De Síntesis

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the Fischer indole synthesis and the Bischler-Napieralski reaction. These methods have been optimized to yield high purity 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid, which is essential for its use in scientific research.

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han explorado varios enfoques sintéticos para las 1,2,3,4-tetrahidroquinolinas utilizando reacciones en domino. Estos métodos implican reducción u oxidación seguida de ciclización, secuencias terminadas con SNAr, cierres de anillo catalizados por ácido, ciclizaciones a alta temperatura y procesos promovidos por metales .

- Aplicación: Se puede usar solo o incorporarse en herramientas bifuncionales (por ejemplo, moléculas PROTAC® electrofílicas) para la degradación de proteínas dirigida .

- Aplicación: Este sistema produce 2-sustituidos-1,2,3,4-tetrahidroquinolina-4-oles quirales con alta enantioselectividad y rendimientos aislados .

- Aplicación: Este enfoque proporciona acceso a tetrahidroquinolin-2-onas con patrones de sustitución únicos .

Reacciones en Domino y Síntesis de Heterociclos

Electrófilo de Fragmento para el Descubrimiento de Ligandos Covalentes

1,2,3,4-Tetrahidroquinolina-4-oles Quirales mediante Biocatálisis

Formación Asistida por Ácido de Meldrum de Tetrahidroquinolin-2-onas

Actividades Biológicas de los Derivados de 1,2,3,4-Tetrahidroisoquinolina

Propiedades

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-4,10,14H,5-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIUWWYATCCYSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C3(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)

![N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2458097.png)

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)

![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)

![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)

![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)

![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)